N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide
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Overview
Description
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by the formation of the purine base and subsequent attachment of the benzamide group. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl}purin-6-yl)benzamide
- 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide is unique due to its specific structural features, such as the combination of a purine base with a benzamide group and the presence of a tert-butyldimethylsilyl-protected hydroxyl group. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELYOCTJSVMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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